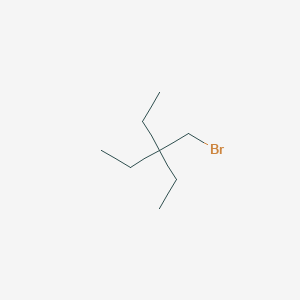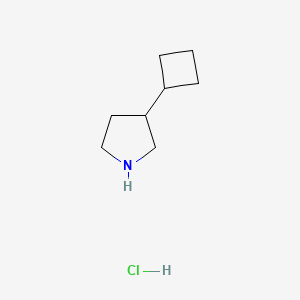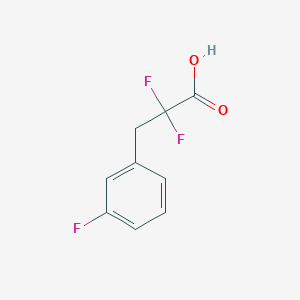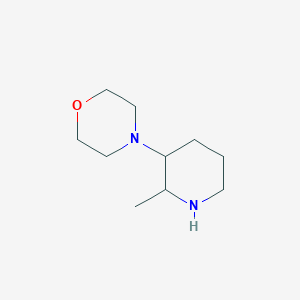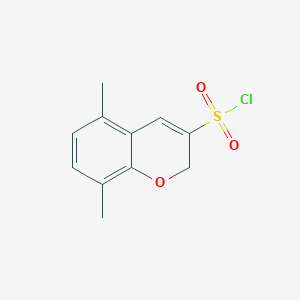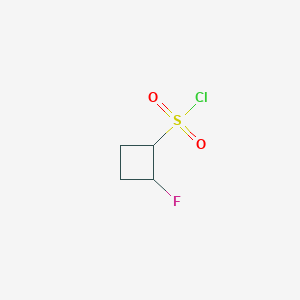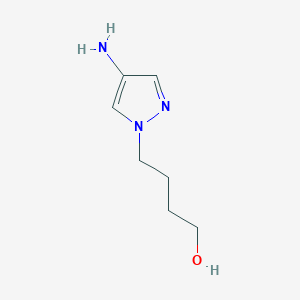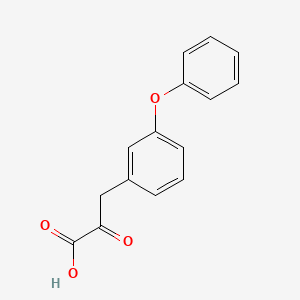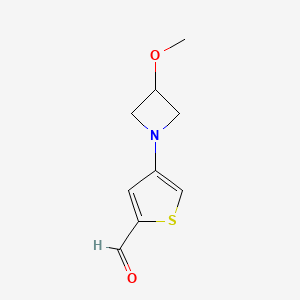
1-(Chloromethyl)-1-ethylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-ethylcyclopropane can be synthesized through several methods. One common approach involves the chloromethylation of 1-ethylcyclopropane using chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-1-ethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), Lewis acids (e.g., zinc chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropane derivatives.
- Oxidation reactions produce carboxylic acids, ketones, or aldehydes.
- Reduction reactions result in the formation of methyl derivatives.
科学研究应用
1-(Chloromethyl)-1-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-ethylcyclopropane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
相似化合物的比较
1-(Chloromethyl)-1-ethylcyclopropane can be compared with other cyclopropane derivatives such as:
1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromomethyl derivatives are generally more reactive due to the higher reactivity of bromine compared to chlorine.
1-(Chloromethyl)-1-methylcyclopropane: Similar structure but with a methyl group instead of an ethyl group. The presence of the ethyl group in this compound may influence its steric and electronic properties, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C6H11Cl |
|---|---|
分子量 |
118.60 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-ethylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-2-6(5-7)3-4-6/h2-5H2,1H3 |
InChI 键 |
LYZDAEVHSRXTPK-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
